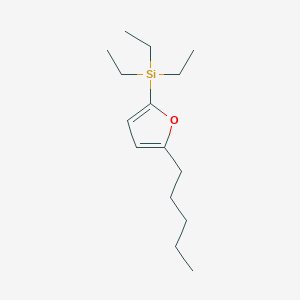

Triethyl(5-pentylfuran-2-yl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28OSi |

|---|---|

Molecular Weight |

252.47 g/mol |

IUPAC Name |

triethyl-(5-pentylfuran-2-yl)silane |

InChI |

InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |

InChI Key |

WTUWYRXTMXUZAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(O1)[Si](CC)(CC)CC |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of Silylation Processes Involving Furan Moieties

Mechanistic Pathways in Base-Catalyzed Furan (B31954) Silylation

Detailed mechanistic studies specifically focused on the base-catalyzed silylation of furan moieties are not extensively documented in the reviewed literature. However, general principles of base-catalyzed silylation of other organic substrates can provide a foundational understanding. Typically, these reactions proceed via the activation of either the silane (B1218182) or the substrate by the base.

Proposed Involvement of Radical Species

While direct evidence for radical involvement in the base-catalyzed silylation of furans is scarce, radical pathways are known to operate in other silylation reactions, often initiated by radical initiators. For instance, the photopolymerization of N-[(Furan-2-yl)methyl]acrylamide can be initiated by the radical initiator benzoyl peroxide (BPO). researchgate.net In the context of base-catalyzed reactions, it is conceivable that under certain conditions, single-electron transfer (SET) processes could generate radical intermediates, although this remains a speculative pathway for furan silylation without direct experimental or computational support. The use of silanes as co-initiators in radical polymerization in aerated media highlights their potential to participate in radical processes. researchgate.net

Influence of Base Strength and Reaction Conditions on Mechanism

The strength of the base and the reaction conditions are critical in determining the operative mechanism in base-catalyzed silylations. The pKa of the base influences its ability to deprotonate the substrate or to activate the silane. researchgate.netyoutube.com The solvent also plays a crucial role, with more polar solvents potentially favoring ionic pathways. The choice of base can dictate whether the reaction proceeds through a nucleophilic attack mechanism or potentially a radical pathway, though the latter is less commonly invoked for these transformations.

Mechanistic Understanding of Brønsted Acid-Catalyzed Furan Reduction with Silanes

The Brønsted acid-catalyzed reduction of furans using silanes has been a subject of more detailed mechanistic investigation, offering a metal-free approach to valuable dihydrofurans and tetrahydrofurans.

Elucidation of Pathways for Controlled Reduction to Dihydrofurans and Tetrahydrofurans

A mild Brønsted acid-catalyzed reduction of furans to either 2,5-dihydrofuran (B41785) or tetrahydrofuran (B95107) derivatives using silanes as the reducing agent has been reported. nih.govnih.gov The reaction with model substrates such as 2-pentyl furan and triethylsilane can be initiated with a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA). nih.gov

The proposed catalytic cycle for the reduction of 3-substituted furans suggests that the process begins with the protonation of the furan ring. This protonation generates a reactive oxocarbenium cation. The silane, for instance, triethylsilane (Et3SiH), then reduces this cation at the 2-position, leading to the formation of a 2,5-dihydrofuran product. nih.gov The resulting silylium (B1239981) cation is then trapped by the conjugate base of the acid catalyst, which is subsequently regenerated through hydrolysis. nih.gov The strength of the Brønsted acid has been shown to control the extent of reduction, allowing for selective access to either the partially reduced dihydrofurans or the fully reduced tetrahydrofurans. acs.org

Table 1: Effect of Brønsted Acid Strength on Furan Reduction

| Acid Catalyst | Product(s) |

| Trifluoroacetic Acid (TFA) | 2,5-Dihydrofuran |

| Triflic Acid (TfOH) | Tetrahydrofuran |

This table illustrates the general trend observed in the selective reduction of furans based on the strength of the Brønsted acid catalyst.

Role of Solvents (e.g., HFIP) in Stabilizing Intermediates and Preventing Side Reactions

The choice of solvent is critical in the Brønsted acid-catalyzed reduction of furans, with hexafluoroisopropanol (HFIP) being identified as a crucial medium. nih.govnih.gov Furans are prone to polymerization under acidic conditions; however, HFIP effectively prevents these undesirable side reactions. nih.gov Mechanistic investigations have revealed the intricate role of HFIP, which not only stabilizes the protonated furan intermediate but also complexes with the partially reduced product, thereby providing an additional driving force for the reaction. nih.govnih.gov

Mechanistic Studies of Metal-Catalyzed Furan Functionalization (e.g., Ir, Rh)

Transition metal catalysis offers powerful methods for the direct C-H functionalization of furans, including silylation. Iridium and rhodium complexes have emerged as particularly effective catalysts in this regard.

Mechanistic studies of rhodium-catalyzed silylation of arene C-H bonds suggest a catalytic cycle that involves the generation of a Rh(I)-silyl species, followed by C-H activation of the aromatic ring. nih.govacs.org The rate-limiting step in these reactions is often the reductive elimination of the hydrogen acceptor, not the C-H bond activation itself. nih.gov While these studies focus on arenes in general, the principles are applicable to heteroaromatics like furan. For the rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, the rate-limiting step is the cleavage of the C-H bond. nih.gov

Iridium-catalyzed C-H silylation of furans has also been developed, providing access to versatile synthetic platforms. chemrxiv.org For instance, directed iridium-catalyzed C3-H silylation of furfural (B47365) derivatives has been achieved using imines as directing groups. chemrxiv.org Mechanistic investigations of iridium-catalyzed silylation of aromatic C-H bonds have identified the resting state of the catalyst as an iridium disilyl hydride complex. nih.govberkeley.edu The rate-limiting step can vary depending on the electronic properties of the arene substrate. nih.gov In some cases, an Ir(III)/Ir(V) catalytic cycle is proposed, with the oxidative addition of the C-H bond being the rate- and enantioselectivity-determining step. researchgate.net The catalytic cycle for the iridium-catalyzed silylation of electron-rich, neutral, and electron-poor C-H bonds proceeds through common intermediate iridium complexes, but the resting state and rate-limiting step differ. nih.gov

Table 2: Investigated Catalysts for Furan Functionalization

| Metal | Ligand Type | Reaction Type |

| Rhodium | Phosphine | C-H Silylation |

| Iridium | Phenanthroline, Pyridyl-imidazoline | C-H Silylation |

| Iridium | Imine (as directing group) | C3-H Silylation of Furfural |

This table summarizes some of the catalyst systems employed in the functionalization of furan derivatives.

Investigation of Borane-Catalyzed Furan Ring-Opening and Closing Cascade Processes

The conversion of renewable biomass resources, such as furan derivatives, into synthetically valuable chemicals is a significant goal in modern chemistry. ibs.re.krresearchgate.netnih.gov A notable advancement in this area is the use of the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a metal-free catalyst for the transformation of furans. thieme.deibs.re.kr This catalyst facilitates a highly efficient and atom-economical cascade reaction involving the ring-opening of furan moieties with hydrosilanes to produce silicon-functionalized intermediates. researchgate.netnih.gov

Research has demonstrated that B(C₆F₅)₃ can catalyze the hydrosilylative transformation of furans, leading to a variety of valuable silicon-containing compounds. ibs.re.kr The process is notable for its mild, transition-metal-free conditions and high efficiency, with turnover numbers reaching up to 2,000. ibs.re.krnih.gov Depending on the reaction conditions, specifically the amount of hydrosilane used, the cascade can be controlled to yield either ring-opened or ring-closed products. researchgate.net

Detailed Research Findings

Initial investigations using 2-methylfuran (B129897) as a model substrate with phenyldimethylsilane (PhMe₂SiH) revealed that the B(C₆F₅)₃-catalyzed reaction proceeds rapidly at room temperature. ibs.re.kr With approximately two equivalents of the silane, the reaction yields an α-silyloxy-(Z)-alkenyl silane with exceptional chemo-, regio-, and stereoselectivity (Z/E > 99:1). thieme.de This ring-opening is highly efficient, often reaching quantitative conversion within minutes. ibs.re.kr

Interestingly, when the amount of hydrosilane is increased to four equivalents, the initially formed ring-opened product undergoes a subsequent, in-situ cyclization. thieme.de This second phase of the cascade produces anti-2-alkylcyclopropyl silanes with excellent diastereoselectivity (>99% anti). researchgate.netthieme.de The ability to control the final product simply by adjusting the stoichiometry of the silane reagent highlights the synthetic utility of this methodology.

Low-temperature NMR monitoring of the reaction between 2-methylfuran and PhMe₂SiH provided crucial mechanistic insights. thieme.de At –70 °C, the reaction proceeds smoothly to quantitatively form the (Z)-α-silyloxy alkenyl silane intermediate over several hours. Upon warming the mixture to room temperature, this intermediate is cleanly converted into the silylated cyclopropane (B1198618) product. thieme.de This observation confirms that the ring-opening and ring-closing events are distinct, sequential steps in a kinetically controlled cascade. thieme.de

The scope of the reaction is broad, accommodating a variety of substituted furans, as detailed in the table below.

Table 1: Borane-Catalyzed Silylative Ring-Opening of Various Furan Derivatives

| Furan Substrate | Product after Ring-Opening and Silylation | Yield |

|---|---|---|

| Unsubstituted Furan | (Z)-α-hydroxy allylsilane | High |

| 2-Methylfuran | (Z)-α-silyloxy homoallylsilane | >99% |

| 2-Butylfuran | (Z)-α-silyloxy homoallylsilane | 96% |

| 2-Phenylfuran | (Z)-α-silyloxy homoallylsilane | 95% |

| 3-Methylfuran | Allylsilane with silyloxy and aryl moieties | High |

| 2,5-Dimethylfuran (B142691) | γ-silylketone (after workup) | 75% |

Yields are for the isolated products under optimized conditions as reported in the literature. The reaction of 2,5-disubstituted furans like 2,5-dimethylfuran proceeds through a doubly hydrosilylated intermediate before workup provides the γ-silylketone. ibs.re.krnih.gov

Proposed Reaction Mechanism

Mechanistic studies support a pathway initiated by the activation of the hydrosilane by the B(C₆F₅)₃ catalyst, rather than activation of the furan ring. nih.govcmu.eduacs.org This is consistent with related B(C₆F₅)₃-catalyzed hydrosilylation reactions. cmu.edu The proposed cascade mechanism, using a 2-substituted furan as a model, proceeds as follows:

Silane Activation : The reaction begins with the formation of a borane-silane adduct. This adduct evolves into a highly reactive, frustrated Lewis pair consisting of a silylium cation ([R₃Si]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻). nih.gov

Nucleophilic Attack and Ring Opening : The electron-rich furan ring acts as a nucleophile, attacking the electrophilic silylium species. This forms an oxonium ion intermediate. ibs.re.krnih.gov

Reduction : The hydridoborate anion then delivers a hydride to the oxonium intermediate, resulting in a partially reduced furan ring that now contains a sp³-hybridized carbon-silicon bond adjacent to the oxygen atom. ibs.re.krnih.gov

Second Hydrosilylation : A subsequent hydrosilylation of the remaining C=C double bond in the furan intermediate occurs. This is followed by a nucleophilic vinylic substitution (SₙV) type pathway where the borohydride (B1222165) attacks the α-carbon, leading to the stereoselective formation of the (Z)-α-silyloxy-alkenyl silane. ibs.re.kr

Cyclization (with excess silane) : In the presence of additional hydrosilane, the catalyst promotes an intramolecular cyclization of the alkenyl silane intermediate to furnish the thermodynamically stable anti-cyclopropyl silane. nih.govnih.gov

This mechanistic pathway, supported by kinetic and isotopic labeling studies, accounts for the high stereoselectivity and the observed product distribution based on reagent stoichiometry. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Triethyl(5-pentylfuran-2-yl)silane |

| Tris(pentafluorophenyl)borane |

| 2-Methylfuran |

| Phenyldimethylsilane |

| α-silyloxy-(Z)-alkenyl silane |

| anti-2-alkylcyclopropyl silane |

| 2-Butylfuran |

| 2-Phenylfuran |

| 3-Methylfuran |

| 2,5-Dimethylfuran |

| γ-silylketone |

| Benzofuran |

| Oxonium ion |

| Silylium cation |

Advanced Characterization and Spectroscopic Analysis of Triethyl 5 Pentylfuran 2 Yl Silane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Triethyl(5-pentylfuran-2-yl)silane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum can be predicted based on the analysis of its constituent parts: the 2-pentylfuran (B1212448) moiety and the triethylsilyl group.

The furan (B31954) ring protons typically appear as doublets in the aromatic region. The proton at the C3 position is expected to couple with the proton at the C4 position. The pentyl chain will show characteristic signals for its methylene (B1212753) and terminal methyl groups, including a triplet for the methyl group and multiplets for the methylene groups. The triethylsilyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons, resulting from coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Furan H-3 | ~6.3 | d | ~3.1 |

| Furan H-4 | ~6.0 | d | ~3.1 |

| Pentyl CH₂ (α to furan) | ~2.6 | t | ~7.5 |

| Pentyl CH₂ (β, γ, δ) | ~1.3-1.7 | m | - |

| Pentyl CH₃ | ~0.9 | t | ~7.0 |

| Silyl (B83357) CH₂ | ~0.8 | q | ~7.9 |

| Silyl CH₃ | ~1.0 | t | ~7.9 |

Note: The predicted values are based on known data for 2-pentylfuran and various triethylsilane compounds. nih.govchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

For this compound, the furan carbons are expected in the downfield region, with the carbon bearing the silyl group (C2) and the carbon bearing the pentyl group (C5) having distinct chemical shifts. The carbons of the pentyl chain and the triethylsilyl group will appear in the upfield aliphatic region. Data from related compounds like 2-pentylfuran suggest specific ranges for these signals. nih.govchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C-2 | ~158 |

| Furan C-5 | ~157 |

| Furan C-3 | ~110 |

| Furan C-4 | ~105 |

| Pentyl C-1 | ~28 |

| Pentyl C-2 | ~31 |

| Pentyl C-3 | ~22 |

| Pentyl C-4 | ~30 |

| Pentyl C-5 | ~14 |

| Silyl CH₂ | ~5 |

| Silyl CH₃ | ~7 |

Note: The predicted values are based on known data for 2-pentylfuran and other silylated furans. nih.govchemicalbook.com

While 1D NMR provides fundamental structural information, 2D NMR techniques are indispensable for unambiguously assigning signals and probing through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It is crucial for confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would definitively link the furan proton signals to their corresponding furan carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the flexible pentyl chain relative to the furan ring and the orientation of the triethylsilyl group. For example, NOESY cross-peaks between the protons of the silyl group and the furan ring would provide evidence for their spatial proximity.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the C-H bonds of the alkyl chains, and the silicon-carbon bonds.

Studies on furan and its derivatives provide a basis for assigning the characteristic vibrations of the furan ring. nih.govudayton.eduresearchgate.net These include C=C stretching, C-H stretching, and ring breathing modes. The aliphatic C-H stretching and bending vibrations from the pentyl and triethyl groups will also be prominent. The presence of the silyl group is confirmed by Si-C stretching vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Furan C-H stretch | ~3100-3150 |

| Aliphatic C-H stretch (pentyl & ethyl) | ~2850-2960 |

| Furan C=C stretch | ~1500-1600 |

| C-H bend (alkyl) | ~1375-1465 |

| Furan ring breathing / C-O-C stretch | ~1000-1250 |

| Si-C stretch | ~700-850 |

Note: These predictions are based on general IR correlation tables and data for furan and organosilane compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (C₁₅H₂₈OSi), the exact mass can be calculated and compared to the experimental value for confirmation.

Chromatographic Techniques for Purification and Mixture Analysis (e.g., Gas Chromatography - GC, Flash Chromatography)

Chromatographic methods are essential for the purification of this compound after its synthesis and for analyzing its purity.

Flash Chromatography: This is a common technique used for the purification of the crude product on a preparative scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired compound from byproducts and starting materials. brjac.com.br

Gas Chromatography (GC): GC is an ideal technique for assessing the purity of the final product and for quantitative analysis. researchgate.net The compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying components in a mixture. nih.govrestek.compsu.edu The analysis of related silylated compounds and alkylfurans by GC-MS is well-documented, providing a strong basis for method development for this compound. nih.gov

Applications in Chemical Synthesis and Organic Transformations

Triethyl(5-pentylfuran-2-yl)silane as a Versatile Synthetic Intermediate in Furan (B31954) Elaboration

The C(sp²)–Si bond in this compound is a key functional handle that enables a variety of subsequent chemical modifications. This versatility allows chemists to introduce diverse substituents onto the furan ring with high precision.

The triethylsilyl group can be readily transformed into other functional groups through several established methods, including cross-coupling reactions and direct conversions.

Arylation and Alkenylation: The C-Si bond can participate in palladium-catalyzed Hiyama cross-coupling reactions. This allows for the introduction of various aryl and vinyl groups at the 2-position of the furan ring by reacting this compound with aryl or vinyl halides. Activation of the otherwise inert C-Si bond is typically achieved using a fluoride (B91410) source, such as TBAF (tetrabutylammonium fluoride), which generates a more reactive pentacoordinate silicon species.

Halogenation: The silyl (B83357) group can be replaced with a halogen atom through an electrophilic substitution process known as halodesilylation. For instance, treatment with iodine monochloride (ICl) or molecular iodine (I₂) can cleanly replace the triethylsilyl group to yield 2-iodo-5-pentylfuran. This transformation is a prime example of an ipso-substitution.

Trifluoromethylation: The direct conversion of a C-Si bond to a C-CF₃ bond is a valuable transformation in medicinal chemistry. Methods have been developed for the trifluoromethylation of arylsilanes using reagents like (phen)CuCF₃ under oxidative conditions. nih.gov These protocols are often compatible with heteroaromatic silanes, suggesting that this compound could be converted to 2-pentyl-5-(trifluoromethyl)furan, introducing the important CF₃ group directly onto the furan core. nih.gov

A summary of representative post-silylation functionalizations is presented below.

| Transformation | Reagents | Product Type |

| Arylation | Aryl Halide, Pd Catalyst, Fluoride Source | 2-Aryl-5-pentylfuran |

| Alkenylation | Alkenyl Halide, Pd Catalyst, Fluoride Source | 2-Alkenyl-5-pentylfuran |

| Iodination | Iodine Monochloride (ICl) or Iodine (I₂) | 2-Iodo-5-pentylfuran |

| Trifluoromethylation | (phen)CuCF₃, Oxidant | 2-Pentyl-5-(trifluoromethyl)furan |

The triethylsilyl group at the C-2 position serves as a powerful directing group for the regioselective functionalization of other positions on the furan ring. Furan itself typically undergoes lithiation at the most acidic C-2 and C-5 positions. By installing a silyl group at C-2, this position is blocked, allowing for deprotonation at other sites.

For example, in a 2-silylated furan containing a hydroxymethyl group at C-3, lithiation with butyllithium (B86547) occurs specifically at the C-4 position. This is because the bulky silyl group at C-2 sterically hinders approach to C-5 and the directing effect of the hydroxymethyl group favors deprotonation at the adjacent C-4 position. This strategy provides a reliable route to 2,3,4-trisubstituted furans after the resulting lithiated species is quenched with an electrophile. If the C-3 hydroxymethyl group is protected, for instance as a silyl ether, the directing effect changes, and lithiation can be guided to the C-5 position. This level of control is crucial for the synthesis of specifically substituted furan derivatives.

Ipso-substitution is a reaction in which an incoming electrophile displaces a substituent already present on an aromatic ring. The C-Si bond is particularly susceptible to this type of reaction.

Iodination: As mentioned previously, the triethylsilyl group can be cleanly displaced by iodine. This reaction proceeds through an electrophilic attack on the carbon atom attached to the silicon, resulting in the formation of a C-I bond and cleavage of the C-Si bond. This method is highly efficient for producing 2-iodo-5-pentylfuran.

Borylation: The direct replacement of a silyl group with a boronic ester (Bpin) group is another key transformation. While the nickel-catalyzed ipso-borylation of C-O bonds (like in silyloxyarenes) is well-documented, the direct conversion of a C-Si bond to a C-Bpin bond on a furan ring represents a plausible synthetic route. acs.orgamazonaws.combeilstein-journals.orgacs.org Such a transformation would yield a furylboronic acid pinacol (B44631) ester, which is a highly versatile intermediate for subsequent Suzuki cross-coupling reactions, allowing for the introduction of a further diversity of substituents.

Precursors for the Synthesis of Multi-Substituted Furan Rings

The true synthetic power of this compound is realized in its role as a precursor for building complex furan structures. The silyl group acts as a stable, yet reactive, handle that can be used in a multi-step synthetic sequence. Chemists can first use the silyl group to direct functionalization to other positions on the ring (as described in 6.1.2) and then, in a subsequent step, replace or modify the silyl group itself (as in 6.1.1 and 6.1.3). This dual utility makes silylated furans superior starting materials for creating furan rings with specific and complex substitution patterns that would be difficult to achieve through other methods.

Participation in Cascade and Cyclization Reactions to Form Complex Molecular Architectures

Furan rings, including silylated derivatives, can act as key components in cascade and cyclization reactions to build more complex, often polycyclic, molecular frameworks. In these reactions, the furan ring can act as a diene in Diels-Alder reactions or as a nucleophile.

For instance, silylated furans can participate in borane-catalyzed cascade reactions that involve a sequence of ring-opening and ring-closing events. These transformations can convert the furan ring into other valuable structures, such as highly functionalized cyclopropanes, with the silicon atom playing a key role in guiding the reaction's stereochemical outcome. Additionally, furans can be used as nucleophiles in Prins/Friedel-Crafts cascade cyclizations to form fused bicyclic or tricyclic systems, which are valuable scaffolds in medicinal chemistry. The presence of the triethylsilyl and pentyl groups on the furan ring can influence the reactivity and selectivity of these complex transformations.

Role in Materials Science and Polymer Chemistry

Integration of Furan-Functionalized Organosilicon Compounds into Advanced Materials and Polymers

Furan-functionalized organosilicon compounds are a class of molecules that are gaining attention for their ability to impart unique properties to polymers and materials. The furan (B31954) group provides a reactive diene for various chemical transformations, most notably the Diels-Alder reaction, while the organosilicon component can enhance thermal stability, and solubility in organic solvents, and act as a coupling agent.

Furan-functionalized materials are at the forefront of research into thermo-reversible networks and self-healing polymers. mdpi.comnih.gov The key to this functionality lies in the thermally reversible Diels-Alder (DA) reaction between a furan group (the diene) and a maleimide (B117702) (the dienophile). nih.gov At lower temperatures, the forward DA reaction leads to the formation of covalent crosslinks, resulting in a stable, crosslinked polymer network. nih.gov As the temperature is increased, the reverse (retro-Diels-Alder) reaction is favored, breaking the crosslinks and allowing the material to flow, be reprocessed, or heal cracks. nih.gov

| Feature | Description | Source |

| Reversible Chemistry | Based on the Diels-Alder reaction between furan and maleimide groups. | nih.gov |

| Process | Crosslinking occurs at lower temperatures, and de-crosslinking (healing/reprocessing) occurs at elevated temperatures. | nih.gov |

| Key Monomers | Furan-functionalized polymers and bismaleimide (B1667444) crosslinkers. | mdpi.comresearchgate.net |

| Potential Benefit | Enables the creation of self-healing materials and recyclable thermosets. | nih.gov |

The Diels-Alder reaction between furan and maleimide is a well-studied and efficient method for creating crosslinked polymer networks. nih.govbohrium.com This reaction is highly specific and can proceed at moderate temperatures without the need for a catalyst. nih.gov Bismaleimides, which contain two maleimide groups, can react with furan-functionalized polymers to form a three-dimensional network. mdpi.comresearchgate.net

In this context, Triethyl(5-pentylfuran-2-yl)silane could be used to introduce furan functionalities into a polymer system. The stoichiometry between the furan groups and maleimide groups is a critical parameter that determines the final properties of the network, such as its stiffness and gel point. mdpi.com By controlling the concentration of the furan-silane, the crosslink density and thus the mechanical properties of the resulting material can be tailored. The reversibility of the furan-maleimide DA adduct allows for the material to be reshaped and repaired. nih.gov

Research has demonstrated the synthesis of various furan-maleimide resins with high mechanical properties, with some exhibiting flexural strengths up to 141 MPa and the ability to be repaired with high efficiency. nih.gov

Silane (B1218182) coupling agents are crucial for enhancing the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices in composite materials. sanfanchem.compatsnap.com These agents form a chemical bridge between the two dissimilar materials, leading to improved stress transfer, and consequently, enhanced mechanical properties and durability. nih.govresearchgate.net

| Property Enhanced | Mechanism of Improvement | Relevant Compounds | Source |

| Flexural Strength | Improved interfacial adhesion and stress transfer between filler and matrix. | Silane coupling agents | researchgate.netmdpi.com |

| Water Resistance | Reduced water penetration at the filler-matrix interface. | Silane coupling agents | google.com |

| Dispersion of Fillers | Surface modification of fillers prevents agglomeration. | 3-methacryloxypropyltrimethoxy silane (KH-570) | nih.gov |

Contribution to Electronic Material Applications

Furan-containing conjugated polymers are being explored for their potential in organic electronics. ntu.edu.sgresearchgate.net The furan ring is an electron-rich aromatic system that can facilitate charge transport. researchgate.net Silole (silacyclopentadiene) compounds, which are silicon analogs of cyclopentadiene, have also shown promise in electronic applications due to their electroluminescent properties and efficiency in electron transport. wikipedia.org

An organosilicon compound like this compound could be a building block for novel semiconducting materials. The combination of the furan ring and the silicon atom could lead to materials with interesting electronic and photophysical properties. While furan itself has been less studied than its analog thiophene (B33073) in organic electronics, research indicates that it can exhibit comparable charge transport properties. researchgate.net The synthesis of furan-based materials for applications in organic field-effect transistors (OFETs) is an active area of research. ntu.edu.sgresearchgate.net

Relevance in Sustainable Materials and Biobased Production Pathways from Lignocellulosic Biomass

There is a significant global effort to transition from petroleum-based chemicals and materials to renewable, biobased alternatives. rsc.org Lignocellulosic biomass, which is abundant and non-edible, is a key feedstock for the production of a variety of platform chemicals, including furfural (B47365). acs.orgacs.orgscirp.org Furfural can be derived from the hemicellulose fraction of biomass and serves as a precursor to a wide range of furan-based chemicals and polymers. ucr.eduresearchgate.netresearchgate.netresearchgate.net

The furan moiety in this compound can be sourced from biomass. researchgate.net Furfural can be converted through various chemical transformations into furan-containing monomers suitable for polymerization. iaea.orgdntb.gov.uaresearchgate.net The development of efficient catalytic processes to convert biomass-derived sugars into furan derivatives is a critical area of research for enabling a sustainable chemical industry. nih.govnih.gov The use of such biobased monomers in the synthesis of polymers not only reduces the reliance on fossil fuels but can also lead to materials with novel properties. rsc.orgresearchgate.net For example, polyesters based on 2,5-furandicarboxylic acid (FDCA), another furan derivative, are being developed as biobased alternatives to PET. rsc.org

The integration of silicon, which is abundant in the earth's crust, with biobased furan molecules represents a promising pathway for the creation of sustainable and high-performance materials.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements in Triethyl(5-pentylfuran-2-yl)silane Chemistry

Specific, in-depth research dedicated exclusively to this compound is not extensively available in current scientific literature. Its known characteristics are primarily derived from its chemical structure. The molecule combines a furan (B31954) ring, a five-membered aromatic heterocycle, with a triethylsilyl group, a common organosilicon moiety.

Organosilyl groups are recognized for their utility in organic synthesis. psu.edu They can act as blocking groups, direct metallation reactions, and participate in ipso-substitutions, where the silyl (B83357) group is directly replaced by an electrophile. psu.edu The presence of the triethylsilyl group on the furan ring suggests that this compound could serve as a versatile synthetic intermediate. The specific placement of the silyl group at the 2-position and the pentyl group at the 5-position of the furan ring provides a defined substitution pattern that could be exploited in the targeted synthesis of more complex molecules.

Emerging Trends and Unexplored Areas in Furan and Organosilicon Chemistry

The fields of furan and organosilicon chemistry are independently dynamic and their intersection presents fertile ground for innovation.

Furan Chemistry: Furan derivatives are gaining significant attention as sustainable building blocks derived from renewable biomass resources. rsc.orgmdpi.commdpi.com This shift away from fossil resources is a major driver of current research. rsc.org Key emerging trends include:

Sustainable Polymers: Furan-based polymers are being developed for use as thermoplastics and thermosets, offering a green alternative to traditional plastics. rsc.org

Advanced Materials: Furan derivatives are being investigated for their use in organic semiconductor materials for applications like organic photovoltaics (solar cells). nih.gov The rigid structure and electronic properties of the furan ring are advantageous in these contexts. nih.gov

Bio-based Chemicals: The conversion of biomass-derived furans into valuable chemicals and fuel additives is a highly active area of research. mdpi.comresearchgate.net

Medicinal Chemistry: The furan-2(5H)-one scaffold, a related structure, is considered a "privileged scaffold" in medicinal chemistry, serving as the basis for designing new therapeutic agents. nih.govmdpi.com

Organosilicon Chemistry: Organosilicon chemistry has evolved significantly from its origins. sbfchem.com While silicones remain crucial materials, newer applications are constantly emerging. sbfchem.com Current advancements focus on:

Catalysis: Organosilicon compounds are not just products but are also being used as potent catalysts in various chemical reactions, including polymerization and reduction. researchgate.net

Biocatalysis: A novel area of research involves merging biocatalysis with silicon chemistry to create new, highly selective methods for preparing valuable organosilicon molecules. nih.gov

Medicinal Chemistry: The replacement of carbon with silicon (bioisosteric replacement) is a strategy used in drug design to modify a drug's pharmacological properties. Silyl groups can be used to adjust the potency and selectivity of bioactive compounds. nih.govmdpi.com

Furan-Silicone Resins: Combining furan resins (derived from furfuryl alcohol) with silicones can produce materials that merge the beneficial properties of both, such as high thermal and chemical resistance. researchgate.net

Potential Avenues for Future Research and Development Pertaining to this compound

Based on the emerging trends in the parent fields, several promising research directions for this compound can be proposed:

Monomer for Sustainable Polymers: Given the interest in furan-based polymers, this compound could be investigated as a monomer or a co-monomer. The triethylsilyl group could be modified or used as a reactive site for polymerization, potentially imparting unique properties such as thermal stability or hydrophobicity to the resulting polymer. rsc.orgresearchgate.net

Intermediate for Organic Electronics: The silyl group on the furan ring is a handle for further chemical modification. Research could focus on using this compound as a precursor to synthesize more complex, conjugated molecules suitable for organic electronics. nih.gov The silyl group can facilitate cross-coupling reactions to build larger systems for potential use in organic semiconductors.

Precursor for Medicinal Chemistry Scaffolds: The furan ring is a key component in many biologically active compounds. ijsrst.com Future work could explore the conversion of this compound into novel furan-containing molecules for biological screening. The lipophilic pentyl and triethylsilyl groups could influence the compound's interaction with biological targets. nih.govmdpi.com

Catalytic and Synthetic Methodology Development: The specific structure of this compound makes it a candidate for exploring new catalytic transformations. For instance, borane-catalyzed ring-opening reactions of furans with hydrosilanes are known to produce valuable silicon-functionalized intermediates. researchgate.net Investigating similar reactivity with this substituted furan could yield novel and useful synthetic building blocks.

Materials Science Applications: Furan-silicone resins are noted for their chemical and thermal resistance. researchgate.net this compound could be explored as an additive or precursor for creating specialized coatings, sealants, or composite materials with enhanced properties derived from its unique combination of a furan core and organosilicon functionality.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Triethyl(5-pentylfuran-2-yl)silane, and how can reaction conditions be adjusted for scalability?

- Methodology : The compound is synthesized via silylation of 2-pentylfuran using triethylsilane (EtSiH) in THF with KOt-Bu as a catalyst (1.5 mol%) at 25°C for 96 hours. Purification via silica gel flash chromatography (100% hexanes) yields 91% product . Adjustments for scalability include:

- Catalyst loading : Lowering catalyst amounts while maintaining efficiency.

- Solvent volume : Optimizing THF-to-substrate ratios for larger batches.

- Reaction time : Testing shorter durations under elevated temperatures (e.g., 50°C) to accelerate kinetics.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- H/C NMR : Confirms substitution patterns (e.g., δ 6.53 ppm for furan protons, δ 161.2 ppm for carbonyl carbons) .

- IR Spectroscopy : Identifies functional groups (e.g., 3108 cm for C–H stretching in furan, 1588 cm for Si–C bonds) .

- HRMS : Validates molecular ion peaks (e.g., [M+H–H] at m/z 251.1821) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile silanes .

- Environmental Controls : Prevent discharge into water systems; collect waste in designated containers .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

Advanced Research Questions

Q. How does the steric and electronic environment of the furan ring influence the regioselectivity of silylation in this compound?

- Mechanistic Insight : The 5-pentyl substituent enhances electron density at the 2-position of the furan ring, favoring silylation at this site. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity. Experimental validation involves synthesizing derivatives with varying substituents (e.g., electron-withdrawing groups) and comparing reaction outcomes .

Q. What strategies resolve contradictions in reaction yields reported for similar silylation reactions under varying catalytic systems?

- Analytical Approach :

- Parameter Screening : Systematically test variables (solvent polarity, catalyst type, temperature) using Design of Experiments (DoE).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., disiloxanes from silane oxidation) that reduce yields .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to detect intermediate species causing yield discrepancies .

Q. How can this compound be applied in surface modification or polymer synthesis?

- Functional Applications :

- Surface Coupling : The silane group enables covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles) for creating hydrophobic coatings.

- Polymer Functionalization : Incorporate the compound into block copolymers via hydrosilylation to enhance thermal stability .

- Hybrid Materials : Co-condensation with tetraethoxysilane (TEOS) forms siloxane networks for catalytic or sensor applications .

Q. What computational methods predict the hydrolytic stability of this compound in aqueous environments?

- Modeling Workflow :

- Molecular Dynamics (MD) : Simulate water diffusion into the silane matrix to assess hydrolysis rates.

- QM/MM Calculations : Evaluate energy barriers for Si–O bond cleavage under acidic/basic conditions.

- Experimental Correlation : Compare computational results with accelerated aging tests (e.g., exposure to humidified atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.